(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide
Overview
Description
The compound "(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide" is a benzothiazole derivative, which is a class of compounds known for their diverse biological activities, including antitumor properties. Benzothiazoles can be synthesized through various methods, often involving the functionalization of C-H bonds and the formation of C-O/S bonds .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through different routes. One approach is the three-component synthesis of 1,4-benzothiazines, which involves iodide-catalyzed aerobic C-H sulfuration with elemental sulfur . Another method includes the organocatalytic synthesis of benzothiazoles using aryl iodide and oxone via C-H functionalization and C-O/S bond formation . Additionally, the direct iodination of electron-deficient benzothiazoles under oxidative/acidic conditions can lead to iodinated heteroarenes, which can be further functionalized .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole, a sulfur and nitrogen-containing heterocycle. The substitution pattern on the benzothiazole core can significantly influence the compound's biological activity and physical properties. For instance, the iodine-iodine interaction in the crystal structures of certain benzothiazole derivatives can include halogen bonding, which can affect the compound's reactivity and stability .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including iodination, which can be used to introduce iodine substituents into the benzothiazole core, thereby modifying its electronic properties and potentially enhancing its biological activity . The reaction of 2-(2-alkynylphenyl)benzimidazoles with molecular iodine can construct novel organic salts with different ring systems, influenced by the substituents at the triple bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The introduction of substituents such as iodine can alter the compound's electron distribution, absorption properties, and reactivity. For example, the direct iodination of benzothiazoles can provide access to fluorophores with large two-photon absorption cross-sections, indicating potential applications in materials science and photonics . The synthesis of benzothiazoles from 2-aminobenzenethiols in the presence of carbon dioxide can be carried out under mild conditions, showcasing the functional group tolerance and broad substrate scope of these compounds .
Scientific Research Applications
Synthesis and Structural Applications
- The compound (2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide, and its derivatives have been utilized in various synthesis processes. For instance, functionalized 2-indolizin-3-yl-1,3-benzothiazoles were synthesized from 1-(1,3-benzothiazol-2-ylmethyl)pyridinium iodide and acetylenic esters. The resulting compounds were confirmed through X-ray diffractometry, showcasing the structural applications of benzothiazole derivatives in chemical synthesis (Yavari et al., 2017).
Corrosion Inhibition
- Benzothiazole derivatives, closely related to the compound , have been synthesized and studied for their effectiveness in inhibiting corrosion. Specifically, two derivatives exhibited significant stability and higher inhibition efficiencies against steel corrosion in acidic conditions, with the ability to adsorb onto surfaces through both physical and chemical means. This property is crucial for protecting materials in harsh chemical environments (Hu et al., 2016).
Biological Activities
- Various benzothiazole derivatives have been synthesized and evaluated for their biological activities. For instance, novel tetrazole derivatives containing benzothiazole were synthesized and tested against different fungi and yeasts, showing significant antifungal activity. This indicates the potential of such compounds in medical and pharmaceutical applications (Łukowska-Chojnacka et al., 2016).
Antimicrobial Activity
- The antimicrobial activity of new 2-substituted benzothiazole derivatives was studied, with compounds synthesized by refluxing benzothiazolyl carboxyhydrazide with different aryl acids. The synthesized compounds showed promising antimicrobial activity, indicating their potential in combating microbial infections (Rajeeva et al., 2009).
Catalytic Applications
- Benzothiazole derivatives have also been applied in catalysis. For example, iridium complexes with N-allyl-substituted benzimidazol-2-ylidene ligands were synthesized and used in catalytic transfer hydrogenation. This signifies the compound's role in facilitating chemical reactions, making it valuable in industrial and synthetic processes (Hahn et al., 2005).
properties
IUPAC Name |
(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N2S2.HI/c1-3-18-26-20-12-8-10-14-22(20)28-24(26)16-6-5-7-17-25-27(19-4-2)21-13-9-11-15-23(21)29-25;/h5-17H,3-4,18-19H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEURKKLNUGTDA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCC.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CCC.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27IN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5706741 | |
CAS RN |
53213-94-8 | |
Record name | 3,3'-Dipropylthiadicarbocyanine Iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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